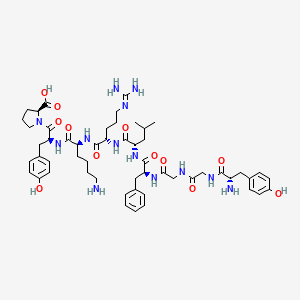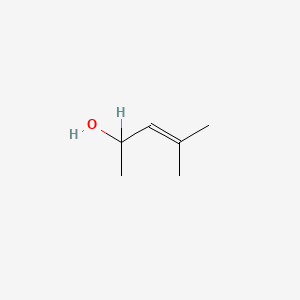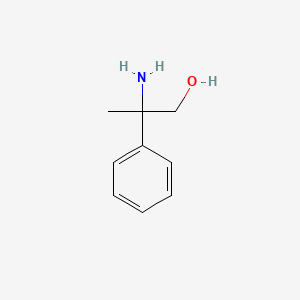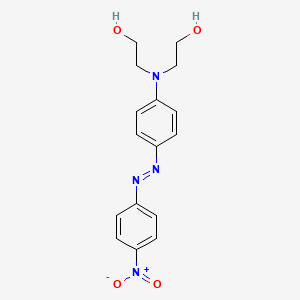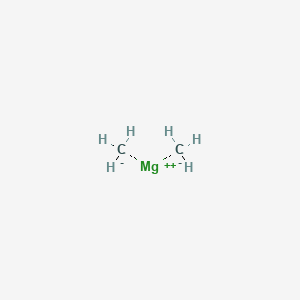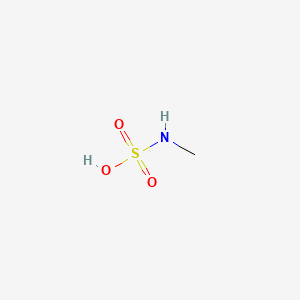
Methylsulfamic acid
説明
Methylsulfamic acid (MSA) is a sulfur-containing organic acid that is widely used in the chemical industry for its versatile properties and applications. It is a colorless, odorless liquid that is water-soluble and has a low melting point. MSA has a wide range of uses, from industrial applications such as food processing and pharmaceuticals to laboratory experiments and scientific research.
科学的研究の応用
Environmental Impact Studies
- Exposure and DNA Methylation : Perfluoroalkyl acids, compounds related to Methylsulfamic acid, have been studied for their impact on DNA methylation, which could be a marker of cardiovascular risk. Research suggests that serum perfluoroalkyl substances like PFOS are associated with LINE-1 methylation, an indicator of cardiovascular risk, highlighting the potential environmental and health implications of these compounds (Watkins et al., 2014).
Chemical Synthesis and Pharmaceutical Research
- Cytotoxic Activity in Drug Research : this compound derivatives have been synthesized for potential medical applications. For example, methyl triterpenoates, which are related to this compound, have shown promising cytotoxic activity against human tumor cell lines, suggesting potential in cancer therapy research (Sommerwerk, Heller, & Csuk, 2015).
Analytical Chemistry and Biochemistry
- Analyzing Fatty Acid Composition : this compound is used in methods like thermally assisted hydrolysis and methylation-gas chromatography, aiding in the analysis of lipid contents and fatty acid compositions in various samples. This technique provides a rapid and precise way to estimate fatty acid compositions, such as in soybean and sardine oil, which is crucial in food science and nutrition studies (Ishida et al., 1999).
Environmental Engineering and Wastewater Treatment
Water Treatment Research : Novel sulfonated thin-film composite nanofiltration membranes, which include compounds related to this compound, have been developed for water treatment, particularly for dye solutions. This research contributes to environmental engineering by improving water treatment technologies (Liu et al., 2012).
Degradation of Environmental Contaminants : Studies on aqueous phase degradation using UV-activated persulfate methods, involving compounds similar to this compound, have shown effective removal of environmental contaminants like methyl paraben. This is important for developing effective methods to remove endocrine-disrupting compounds from water sources (Dhaka et al., 2017).
Soil Treatment and Agriculture : Research on dimethyl disulfide, a relative of this compound, in soil fumigation shows its effects on microbial communities and soil abiotic factors. This is significant for agricultural science, particularly in understanding the impact of soil fumigants on ecological and soil health (Dangi et al., 2014).
作用機序
Target of Action
Methylsulfamic acid, a simple alkyl sulfonic acid, is a compound with a wide range of applications in the field of chemistry
Mode of Action
It’s known that this compound has been used in the preparation of nitroaroyl- or nitroarylsulphonyl-sulphamic acids via condensation reaction with certain nitroaroyl and nitroarylsulphonyl chlorides . .
Biochemical Pathways
It’s known that this compound has been used in the synthesis of other compounds , but the specific biochemical pathways it affects and their downstream effects are not well-understood
Result of Action
It’s known that this compound has been used in the synthesis of other compounds
特性
IUPAC Name |
methylsulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO3S/c1-2-6(3,4)5/h2H,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMDOKBFMTVEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961445 | |
| Record name | Methylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4112-03-2 | |
| Record name | Methylsulfamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4112-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4112-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary degradation pathways observed for Amidosulfuron, a compound containing a Methylsulfamic acid moiety?
A1: Research indicates that simulated sunlight exposure degrades Amidosulfuron in aqueous solutions. The primary degradation pathways involve the loss of specific molecules: this compound (CH₅NO₃S), Sulfocarbamic acid (CH₃NO₅S), Carbamic acid (CH₃NO₂), Methyl(methylsulfonyl)sulfamic acid (C₂H₇NO₅S₂), N-methylmethanesulfonamide (C₂H₇NO₂S), and Sulfonic acid (H₂SO₄) []. These findings suggest that O and S-demethylation, along with hydroxylation, are key degradation processes for Amidosulfuron.
Q2: What analytical techniques were employed to identify the degradation products of Amidosulfuron?
A2: Researchers utilized a combination of advanced analytical techniques to characterize the degradation products of Amidosulfuron. Ultrahigh-pressure liquid chromatography with a UV detector (UHPLC-UV) was used to monitor the degradation process []. Identification of the degradation products was achieved by coupling ultrahigh-pressure liquid chromatography with mass spectrometry (UHPLC-MS) and employing Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) []. These techniques allowed for the separation, detection, and structural elucidation of the degradation products, providing valuable insights into the degradation pathways of Amidosulfuron.
Q3: Is there any structural information available about this compound and its derivatives?
A3: Yes, X-ray diffraction studies have been conducted on N-substituted Sulfamic acids, including this compound. These studies provide insights into the molecular and crystalline structure of this compound and its potassium salt, Potassium N-methylsulfamate []. This structural information is crucial for understanding the physicochemical properties and potential applications of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


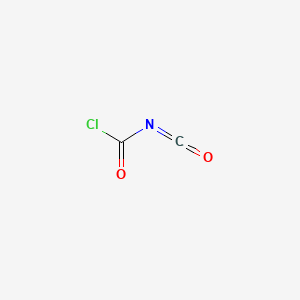

![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)

